Defined vs. Undefined Stereochemistry: (1S,6S) Enantiomer versus Racemic Mixture
The (1S,6S) enantiomer of tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate is available with defined absolute stereochemistry (InChI Key: ZVLNZCWYODODPW-IUCAKERBSA-N), whereas the racemic mixture (CAS 1823063-26-8) contains both enantiomers with undefined stereochemistry. The defined enantiomer has a purity of 96% and is specified as a tan oil, providing a consistent physical form for reproducible experimentation . In contrast, the racemic mixture is also 96% pure but may exhibit variable physical properties due to its mixed stereochemical composition . The defined stereochemistry eliminates the 50% yield loss and purification burden associated with chiral resolution of the racemate in asymmetric synthesis.
| Evidence Dimension | Stereochemical definition and physical form |
|---|---|
| Target Compound Data | Defined (1S,6S) enantiomer; 96% purity; Tan Oil physical form |
| Comparator Or Baseline | Racemic mixture (CAS 1823063-26-8); 96% purity; Physical form not explicitly defined as a single state |
| Quantified Difference | Absolute stereochemistry defined vs. undefined; Consistent physical form (Tan Oil) vs. variable form. No quantitative purity difference. |
| Conditions | Vendor analytical specifications (Sigma-Aldrich and JW Pharmlab) |
Why This Matters
For enantioselective synthesis, a defined enantiomer reduces development time and cost by avoiding chiral separation, ensuring batch-to-batch consistency in downstream biological assays.
